molecular formula C17H11ClFN5O B2605947 5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 932447-53-5

5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B2605947
CAS RN: 932447-53-5
M. Wt: 355.76
InChI Key: YGBXABBNZMRZLQ-UHFFFAOYSA-N
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Description

5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole, also known as CFT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a ligand for the dopamine transporter to study the role of dopamine in addiction and other neurological disorders. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of cocaine addiction. In medicinal chemistry, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.

Mechanism of Action

5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This mechanism of action is similar to that of cocaine, which is why this compound has been studied as a potential treatment for cocaine addiction.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and reduced cocaine self-administration in animal models. In humans, this compound has been used as a radiotracer in positron emission tomography (PET) studies to visualize dopamine transporter availability in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its high affinity and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole, including the development of new compounds based on the this compound scaffold with improved pharmacological properties, the study of the role of dopamine in various neurological disorders using this compound as a ligand, and the optimization of the synthesis method to improve the yield and purity of the compound.
Conclusion
In summary, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations as a tool in scientific research.

Synthesis Methods

The synthesis of 5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorophenylhydrazine with 2-fluorobenzoyl chloride to form 4-chlorophenyl-2-fluorobenzoylhydrazine. This intermediate is then reacted with sodium methoxide and methyl iodide to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c1-10-15(21-23-24(10)12-8-6-11(18)7-9-12)17-20-16(22-25-17)13-4-2-3-5-14(13)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXABBNZMRZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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